3-Acetylimidazo[5,1-b]thiazole
Description
Structure
3D Structure
Properties
CAS No. |
183066-94-6 |
|---|---|
Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.2 g/mol |
IUPAC Name |
1-imidazo[5,1-b][1,3]thiazol-3-ylethanone |
InChI |
InChI=1S/C7H6N2OS/c1-5(10)6-3-11-7-2-8-4-9(6)7/h2-4H,1H3 |
InChI Key |
BQNMZIHTRWBKDM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CSC2=CN=CN21 |
Canonical SMILES |
CC(=O)C1=CSC2=CN=CN21 |
Synonyms |
Ethanone, 1-imidazo[5,1-b]thiazol-3-yl- (9CI) |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Elucidation of 3 Acetylimidazo 5,1 B Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of 3-Acetylimidazo[5,1-b]thiazole, providing detailed information about the hydrogen and carbon environments within the molecule.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The carbonyl carbon of the acetyl group is characteristically found at a downfield chemical shift. nih.gov Carbons within the fused heterocyclic ring system exhibit distinct resonances that are sensitive to their electronic environment. nih.govjrespharm.com For example, in related imidazo[2,1-b]thiazole (B1210989) derivatives, the carbon atoms of the thiazole (B1198619) and imidazole (B134444) rings show predictable chemical shifts. jrespharm.com
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. COSY experiments would reveal proton-proton coupling networks, while HSQC would correlate directly bonded proton and carbon atoms, allowing for an unambiguous assignment of the entire molecular structure.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Related Imidazo[2,1-b]thiazole Scaffolds
| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole | 6.94 (d, 1H), 7.51 (d, 1H), 7.89-8.01 (m, 5H) | Not specified | nih.gov |
| Imidazo[2,1-b]thiazole core carbons | Not specified | 109.85-111.39 (C2, C5), 145.54-145.69 (C6), 149.63-149.72 (C7a) | jrespharm.com |
| Acetyl group methyl protons | ~2.4 | ~21.0 | nih.gov |
| Acetyl group carbonyl carbon | Not specified | ~158.6 | nih.gov |
Infrared (IR) Spectroscopy for Characterization of Key Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetyl group, typically observed in the region of 1670-1720 cm⁻¹. jrespharm.comnih.gov This distinct peak provides unequivocal evidence for the presence of the acetyl moiety.
Additional characteristic bands in the IR spectrum would include C-H stretching vibrations from the aromatic rings and the methyl group, as well as C=N and C=C stretching vibrations from the fused imidazo[5,1-b]thiazole (B6145799) ring system. nih.govchemmethod.com The fingerprint region of the spectrum, with its complex pattern of absorptions, provides a unique signature for the molecule.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound and Related Structures
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| Carbonyl (C=O) Stretch | 1670 - 1720 | jrespharm.comnih.gov |
| Aromatic C-H Stretch | ~3100 | nih.gov |
| Aliphatic C-H Stretch | ~2900 | nih.gov |
| C=N Stretch | ~1640 | chemmethod.com |
| C=C Stretch (aromatic) | ~1560 | chemmethod.com |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the confirmation of the elemental composition. nih.govmdpi.com
The mass spectrum would exhibit a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can offer valuable structural information. Common fragmentation pathways for such compounds may involve the loss of the acetyl group as a neutral ketene (B1206846) molecule or as an acetyl radical, leading to the formation of a stable imidazo[5,1-b]thiazole cation. Further fragmentation of the heterocyclic core can also be observed. mdpi.com
X-ray Crystallography for Determination of Solid-State Structure and Absolute Configuration
For chiral molecules, X-ray crystallography can also be used to determine the absolute configuration. While this compound itself is not chiral, this technique is invaluable for substituted derivatives that may possess stereocenters. The crystal structure would reveal the planarity of the fused ring system and the orientation of the acetyl group relative to the heterocyclic core. mdpi.com
Chromatographic and Other Analytical Techniques for Purity Assessment
The purity of this compound is routinely assessed using chromatographic techniques. Thin-layer chromatography (TLC) is a quick and convenient method to monitor the progress of reactions and to get a preliminary indication of purity. nih.gov High-performance liquid chromatography (HPLC) provides a more quantitative measure of purity, often used to confirm that a sample is free of starting materials and by-products. Elemental analysis is another important technique used to verify the elemental composition (C, H, N, S) of the synthesized compound, ensuring it matches the theoretical values calculated from its molecular formula. tsijournals.comrsc.org
Computational Chemistry and Theoretical Investigations of 3 Acetylimidazo 5,1 B Thiazole
Molecular Docking Simulations for Elucidating Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. semanticscholar.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the specific interactions that stabilize the ligand-receptor complex.
In the study of imidazo[2,1-b]thiazole (B1210989) derivatives, molecular docking has been widely applied to elucidate their binding modes with various biological targets. For instance, docking studies have been conducted to understand the binding of these compounds to the active sites of enzymes like tubulin, protein kinases, and DNA gyrase. mdpi.comnih.gov These simulations reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that are responsible for the compound's biological activity.
For example, docking of imidazo[2,1-b]thiazole-linked thiadiazole conjugates into the active site of the Glypican-3 (GPC-3) protein, a target in hepatocellular carcinoma, revealed binding affinities ranging from -6.90 to -10.30 kcal/mol. nih.gov The studies identified key hydrogen bonding and pi-stacking interactions that contribute to the inhibitory action. nih.gov Similarly, docking of imidazo[2,1-b]thiazole derivatives into the colchicine (B1669291) binding site of tubulin has helped to explain their potent tubulin polymerization inhibitory activity. mdpi.com The imidazo[2,1-b]thiazole moiety often plays a significant role in these interactions, for instance by forming hydrogen bonds with residues like ASNα101 in tubulin. mdpi.com
Table 1: Representative Binding Affinities of Imidazo[2,1-b]thiazole Derivatives from Molecular Docking Studies
| Derivative Class | Target Protein | Binding Affinity (kcal/mol) | Key Interactions Noted | Reference |
|---|---|---|---|---|
| Imidazo[2,1-b]thiazole-linked thiadiazoles | Glypican-3 (GPC-3) | -6.90 to -10.30 | Hydrogen bonding, pi-stacking | nih.gov |
| Imidazo[2,1-b]thiazole-benzamides | Tubulin | Not specified | Hydrogen bond with ASNα101 | mdpi.com |
| 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | DprE1 enzyme | -5.9 to -6.2 | - | nih.govresearchgate.net |
This table is illustrative and compiles data from different studies on various derivatives of the core scaffold.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules. tandfonline.comsciensage.info These methods are essential for understanding the intrinsic properties of the imidazo[2,1-b]thiazole scaffold.
DFT is a computational method used to investigate the electronic structure of many-body systems. tandfonline.com It is widely used to determine the optimized geometry, electronic properties (such as charge distribution), and vibrational frequencies of molecules. For imidazo[2,1-b]thiazole derivatives, DFT calculations are employed to obtain stable conformations and to understand how different substituents affect the electronic distribution across the fused ring system. nih.govresearchgate.net For example, Mulliken atomic charge calculations can pinpoint the most electron-rich or electron-poor atoms, which are potential sites for interaction with biological targets. tandfonline.com
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. sciensage.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. sciensage.info A smaller energy gap suggests that the molecule is more reactive. For imidazo[2,1-b]thiazole derivatives, FMO analysis helps to predict their reactivity and potential for charge transfer interactions with receptors. nih.govresearchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Imidazo[2,1-b]thiazole Derivatives (Calculated using DFT)
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 2-(4-methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | - | - | 3.86 | nih.govresearchgate.net |
| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | - | - | 4.24 | nih.govresearchgate.net |
| Thiazole-thiourea derivative 1a | -6.180 | -3.140 | 3.04 | sciensage.info |
This table presents example data from different thiazole-based systems to illustrate the application of FMO theory.
Global and local reactivity descriptors are derived from conceptual DFT and provide a quantitative measure of a molecule's reactivity. Global descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), describe the reactivity of the molecule as a whole. nih.govresearchgate.net Local reactivity descriptors, like the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. These descriptors are valuable for understanding the chemical behavior of imidazo[2,1-b]thiazole derivatives and predicting their sites of interaction in biological systems. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view. semanticscholar.orgtanaffosjournal.ir MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and receptor, the stability of the binding pose, and the thermodynamics of binding. nih.govnih.gov For imidazo[2,1-b]thiazole derivatives, MD simulations are used to validate docking results and to study the stability of the ligand-protein complex in a simulated physiological environment. mdpi.comsemanticscholar.org These simulations can reveal subtle conformational changes and dynamic interactions that are crucial for biological activity but are not captured by static docking methods.
Structure Activity Relationship Sar Studies of 3 Acetylimidazo 5,1 B Thiazole Derivatives
Influence of the Acetyl Group at the 3-Position on Biological Efficacy and Selectivity
The acetyl group at the 3-position of the imidazo[5,1-b]thiazole (B6145799) ring is a significant feature that influences the molecule's electronic properties and potential for interaction with biological targets. While direct studies isolating the exclusive impact of the 3-acetyl group are not extensively detailed in the literature, its presence is a recurring motif in derivatives synthesized for various therapeutic applications. For instance, in the development of anticancer agents, the acetyl group can serve as a key synthetic handle for further molecular elaboration. The strategy of creating heterocyclic imidazoles based on the reactions of 2-((4-acetylphenyl)amino)-1-phenylethan-1-ones highlights the utility of the acetyl moiety in building complex molecules with potential anticancer properties nih.gov. The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, a critical interaction for binding to enzyme active sites or receptors. Modifications of this group or its replacement can lead to significant changes in biological activity, underscoring its importance in the pharmacophore.
Impact of Substituent Variation at Different Positions of the Imidazo[5,1-b]thiazole Scaffold
The biological activity of imidazo[5,1-b]thiazole derivatives can be finely tuned by introducing various substituents at different positions of the fused ring system. The nature, size, and electronic properties of these substituents play a pivotal role in determining the compound's potency and selectivity.
The introduction of aryl and heteroaryl moieties at various positions of the imidazo[5,1-b]thiazole scaffold has been a fruitful strategy in developing potent bioactive agents. These substitutions can influence the molecule's conformation, lipophilicity, and ability to engage in π-π stacking or other non-covalent interactions with biological targets.
Research into phosphodiesterase 10A (PDE10A) inhibitors identified potent analogs from a benzo[d]imidazo[5,1-b]thiazole scaffold featuring heteroaromatic substitutions nih.gov. Similarly, studies on antifungal agents revealed that imidazo[5,1-b]thiazole derivatives containing a pyrazole ring exhibited significant activity researchgate.net. The design of new imidazo[2,1-b]thiazole-based aryl hydrazones has also yielded compounds with promising anti-proliferative potential against human cancer cell lines rsc.org. Furthermore, a selective direct C-H arylation of the imidazo[2,1-b]thiazole (B1210989) nucleus can be achieved, allowing for the modular introduction of various aryl groups to fine-tune activity nih.gov.
A summary of representative aryl/heteroaryl-substituted imidazo[5,1-b]thiazole derivatives and their activities is presented below.
| Compound ID | Scaffold | Substitution | Biological Activity | Target/Organism | Ref |
| 4y | Imidazo[5,1-b]thiazole-pyrazole hybrid | 2-chloro-6-fluorophenyl | EC50 = 0.42 μg/mL | Rhizoctonia solani | researchgate.net |
| 9i | Imidazo[2,1-b]thiazole-aryl hydrazone | Not specified | IC50 = 1.65 μM | MDA-MB-231 breast cancer cells | rsc.org |
| 9m | Imidazo[2,1-b]thiazole-aryl hydrazone | Not specified | IC50 = 1.12 μM | MDA-MB-231 breast cancer cells | rsc.org |
| IT10 | Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide | 4-nitro phenyl | IC50 = 2.32 μM | Mycobacterium tuberculosis H37Ra | rsc.org |
| IT06 | Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide | 2,4-dichloro phenyl | IC50 = 2.03 μM | Mycobacterium tuberculosis H37Ra | rsc.org |
Modification with alkyl and heteroalkyl chains is another key strategy to modulate the physicochemical properties and biological activity of the imidazo[5,1-b]thiazole core. These chains can affect solubility, membrane permeability, and metabolic stability. In the development of PDE10A inhibitors, the substitution of heteroaromatics with saturated heteroalkyl groups led to a tool compound with excellent PDE10A activity, selectivity, and a favorable pharmacokinetic profile in rats nih.gov. The introduction of alkyl groups, such as methyl, on the arene backbone of benzo researchgate.netnih.govimidazo[2,1-b]thiazole derivatives has also been explored, causing variations in reaction efficiency during synthesis, which indirectly points to their influence on the electronic nature of the scaffold nih.gov.
Electron-withdrawing groups, particularly nitro and halogen substituents, have a profound impact on the biological efficacy of imidazo[5,1-b]thiazole derivatives. These groups can alter the electronic distribution within the molecule, enhance binding affinity through specific interactions like halogen bonding, and influence metabolic stability.
In the search for novel fungicides, a derivative bearing a 2-chloro-6-fluorophenyl substituent demonstrated potent efficacy against Rhizoctonia solani, with an EC50 value of 0.42 μg/mL, which was superior to the commercial fungicide Carbendazim researchgate.net. Antimycobacterial studies have also highlighted the importance of these substituents. A benzo-[d]-imidazo-[2,1-b]-thiazole derivative carrying a 4-nitro phenyl group showed an IC50 of 2.32 μM against Mycobacterium tuberculosis, while another derivative with a 2,4-dichloro phenyl moiety exhibited an IC50 of 2.03 μM rsc.org. These findings underscore that the strategic placement of halogen and nitro groups is a critical element in designing potent imidazo[5,1-b]thiazole-based therapeutic agents. The inclusion of these electron-withdrawing groups is often beneficial for antimicrobial activity nih.gov.
The table below showcases the impact of nitro and halogen substituents on the biological activity of imidazo[5,1-b]thiazole derivatives.
| Compound ID | Scaffold | Key Substituent(s) | Biological Activity | Target/Organism | Ref |
| 4y | Imidazo[5,1-b]thiazole-pyrazole hybrid | 2-Cl , 6-F -phenyl | EC50 = 0.42 μg/mL | Rhizoctonia solani | researchgate.net |
| IT10 | Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide | 4-NO2 -phenyl | IC50 = 2.32 μM | Mycobacterium tuberculosis H37Ra | rsc.org |
| IT06 | Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide | 2,4-diCl -phenyl | IC50 = 2.03 μM | Mycobacterium tuberculosis H37Ra | rsc.org |
Scaffold Modifications and Pharmacophore Hybridization Strategies
Modifying the core imidazo[5,1-b]thiazole scaffold or hybridizing it with other known pharmacophores is an advanced strategy to develop novel therapeutic agents with enhanced potency or dual modes of action. This approach combines the favorable properties of different molecular frameworks into a single entity.
The hybridization of thiazole (B1198619) with other heterocycles like pyrazoline has been shown to be a promising approach in medicinal chemistry for creating compounds with diverse biological activities ekb.eg. Such strategies can lead to molecules with enhanced therapeutic potential ekb.eg. Modifications of the imidazothiazole scaffold, inspired by the structural features of approved drugs like dabrafenib, have led to the design of new, highly potent derivatives for applications in cancer treatment nih.gov. The imidazo[2,1-b]thiazole scaffold itself is recognized for its utility in drug development, being embedded in various bioactive molecules rsc.org.
Fusing the imidazo[5,1-b]thiazole core with other nitrogen-containing heterocycles, such as pyrazole, has proven to be a particularly effective strategy. This molecular fusion can create rigid structures that orient key functional groups in a spatially optimal manner for target interaction, potentially leading to increased affinity and selectivity.
A notable example is the development of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring, which have demonstrated potent antifungal activity researchgate.net. The resulting hybrid compounds showed excellent inhibitory effects against various plant pathogens researchgate.net. Imidazo[1,2-b]pyrazole derivatives, a related fused system, are known to possess a variety of therapeutic activities, including antimicrobial and anticancer effects nih.gov. The hybridization of thiazole with pyrazoline is a well-established method for generating antimicrobial agents nih.gov. The synthesis of imidazole-fused nitrogen-bridgehead heterocycles is an effective approach for creating compounds with significant bioactivity rsc.org.
Conjugation with Indolinone and Other Biologically Relevant Moieties
The conjugation of the imidazo[2,1-b]thiazole scaffold with other biologically active moieties, such as indolinone, has been a strategic approach to develop novel compounds with enhanced biological activities, particularly in the realm of anticancer research. The indolinone ring system is a core structure in many kinase inhibitors, and its combination with the imidazothiazole nucleus has yielded hybrid compounds with significant cytotoxic effects.
Research into substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones has demonstrated that these conjugates can exhibit potent cytotoxic activity. nih.gov The design of these molecules involves linking the C5 position of the imidazothiazole ring to the C3 position of the 2-indolinone core. Structure-activity relationship (SAR) studies have revealed that substitutions on both the imidazothiazole and indolinone rings play a crucial role in modulating this activity. For instance, the presence of methyl groups at the C2 and C6 positions of the imidazothiazole system was found to be favorable for potent inhibition of cell proliferation. nih.gov Further modifications on the indolinone portion, while retaining the substituted imidazothiazole scaffold, were explored to optimize activity. These hybrid molecules were found to induce cell cycle arrest in the G2/M phase, a characteristic feature of agents that interfere with tubulin assembly. nih.gov
Similarly, a series of imidazo[2,1-b] nih.govnih.govnih.govthiadiazole-linked indolinone conjugates were synthesized and evaluated for their antiproliferative activity across various human cancer cell lines. researchgate.net These studies varied substitutions on both the indolinone and a phenyl ring attached to the imidazothiadiazole core. Several conjugates displayed potent activity with GI50 values in the sub-micromolar to low micromolar range. researchgate.net These active compounds were also shown to disrupt the microtubule network and induce apoptosis, with molecular docking studies suggesting that they bind to the colchicine-binding site of tubulin. researchgate.net
Beyond indolinone, the imidazothiazole core has been conjugated with other biologically relevant groups like indole. For example, 5-(2′-indolyl)thiazoles have been synthesized and tested for cytotoxicity against various cancer cell lines, indicating the versatility of the thiazole core in creating diverse and potent hybrid molecules. nih.gov
| Conjugate Class | Core Scaffolds | Key SAR Findings | Mechanism of Action |
| Imidazo[2,1-b]thiazole-Indolinone | Imidazo[2,1-b]thiazole, 2-Indolinone | Methyl groups at C2 and C6 of imidazothiazole enhance activity. nih.gov | Tubulin assembly inhibition, G2/M cell cycle arrest. nih.gov |
| Imidazo nih.govnih.govnih.govthiadiazole-Indolinone | Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole, 2-Indolinone | Substitutions on the indolinone and phenyl rings modulate antiproliferative activity. researchgate.net | Inhibition of tubulin assembly, apoptosis induction. researchgate.net |
| Indole-Thiazole | Indole, Thiazole | The combination of these two heterocyclic systems leads to cytotoxic compounds. nih.gov | Cytotoxicity against cancer cell lines. nih.gov |
Design of Linkers and Spacers in Hybrid Compounds
In the development of hybrid molecules, the linker is not merely a passive connector but an active component that can orient the pharmacophores in an optimal fashion for interaction with a receptor or enzyme. For instance, in a series of novel thiadiazole-thiazolone hybrids designed as inhibitors of the human mitotic kinesin Eg5, the choice of linker was shown to be pivotal. The introduction of an alkene linker (-C=C-) between an arylidene carbon and a phenyl substituent resulted in a significant decrease in inhibitory potency. ucl.ac.uk This suggests that the increased conjugation or altered geometry imparted by the double bond was detrimental to the compound's interaction with the target enzyme. ucl.ac.uk
The strategic design of linkers often involves varying chain lengths (e.g., using different numbers of methylene units) to find the optimal distance between the two conjugated moieties. Rigid linkers, such as aromatic rings or triple bonds, can restrict conformational flexibility, which may be advantageous if the resulting conformation is the bioactive one. Conversely, flexible linkers can allow the molecule to adopt various conformations, potentially enabling it to adapt to the binding site more effectively. The choice between a rigid and flexible linker is therefore a key consideration in the design of hybrid compounds based on the imidazothiazole scaffold.
Stereochemical Considerations in Biological Activity and Receptor Binding
Stereochemistry plays a fundamental role in the biological activity of therapeutic agents, as biomolecules like proteins and nucleic acids are chiral. The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a specific receptor or enzyme active site, with one stereoisomer often exhibiting significantly higher activity than others.
Studies on nature-inspired compounds have highlighted the profound impact of chirality on biological function. For example, in an investigation of 3-Br-acivicin and its derivatives, which are glutamine analogues, the stereochemistry at two chiral centers was found to be critical for their antimalarial activity. nih.govnih.gov The isomers with the natural (5S, αS) configuration were significantly more active than their corresponding enantiomers and diastereoisomers. nih.gov This pronounced difference in activity suggests that a stereoselective mechanism, possibly involving uptake by an L-amino acid transport system, is responsible for the enhanced biological effect of the natural isomers. nih.gov
| Compound Series | Configuration | Biological Activity (Antimalarial) | Implication |
| 3-Br-acivicin (1a) and derivatives | (5S, αS) - Natural | Significantly more active nih.gov | Stereoselective uptake or target binding is crucial for activity. nih.gov |
| Other isomers | Lower or no significant activity nih.gov | Unfavorable stereochemistry prevents effective biological action. nih.gov |
Correlation between In Silico Prediction and Experimental SAR Data
In modern drug discovery, in silico computational methods are indispensable tools that complement experimental studies to rationalize structure-activity relationships (SAR) and guide the design of new, more potent compounds. The correlation between computational predictions, such as molecular docking, and experimental biological data is crucial for validating the theoretical models and accelerating the drug development process.
Molecular docking is a widely used in silico technique to predict the binding orientation and affinity of a small molecule to its target protein. For various thiazole derivatives, docking studies have successfully rationalized observed biological activities. For instance, the binding of azo-thiazole derivatives to the active site of the E. coli 1KZN protein, as predicted by docking, was consistent with their experimentally observed antibacterial activity. rsc.orgsemanticscholar.org This synergy between computational and experimental data provides a deeper understanding of the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the ligand-protein binding.
Computational tools are also employed to predict the biological activity spectrum and potential targets of novel compounds. Software like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of biological activities based on the structure of a compound. actamedica.org These predictions can then be used to prioritize which experimental assays should be performed. For example, in silico activity and target prediction for novel triazolothiadiazine derivatives suggested potential anti-inflammatory and antifungal activities and identified several phosphodiesterases as likely targets, guiding further experimental validation. actamedica.org
Furthermore, molecular dynamics simulations can be used to assess the stability of ligand-protein complexes predicted by docking. nih.gov For novel imidazole-thiazole hybrids, these simulations helped to elucidate the stability of the interaction between the most active compound and its target protein. nih.gov The strong correlation between in silico predictions and experimental SAR data, as seen in numerous studies on thiazole and imidazothiazole derivatives, highlights the power of this integrated approach to efficiently design and optimize new therapeutic agents. biruni.edu.trnih.gov
Future Research Directions and Potential Academic Applications of 3 Acetylimidazo 5,1 B Thiazole
Exploration of Novel and Diverse Synthetic Pathways to Access 3-Acetylimidazo[5,1-b]thiazole
The synthesis of the imidazo[2,1-b]thiazole (B1210989) core, an isomer of the target scaffold, is often achieved through the reaction of 2-aminothiazoles with α-haloketones. nih.gov However, future research will focus on developing more efficient, diverse, and environmentally benign synthetic routes to this compound and its derivatives.
One promising avenue is the expansion of one-pot multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction (GBBR), which allows for the rapid assembly of complex molecules from simple starting materials. mdpi.com Adapting such methodologies could provide direct access to the imidazo[5,1-b]thiazole (B6145799) core with the desired acetyl substitution pattern, improving atom economy and reducing reaction times. mdpi.com
Furthermore, solid-phase organic synthesis (SPOS) presents a powerful technique for generating libraries of related compounds. mdpi.com By anchoring a suitable precursor to a solid support like a Merrifield resin, reagents can be added in successive steps to build the this compound scaffold, with the key advantage of simplified purification through simple resin washing. mdpi.com This approach is highly amenable to automation and the creation of large chemical libraries for screening purposes. Modern catalytic methods, such as iridium-catalyzed ylide insertion, also offer novel strategies for constructing the thiazole (B1198619) ring, a key component of the target molecule, with high functional group tolerance. acs.org
Identification of Undiscovered Biological Targets and Mechanisms of Action
While the broader class of imidazothiazoles is known to interact with several biological targets, the specific targets of this compound are largely unexplored. Analogues have demonstrated activities including antitubercular effects by targeting QcrB, anticancer activity via tubulin polymerization inhibition, and modulation of enzymes like phosphodiesterase 10A (PDE10A). nih.govnih.gov This existing knowledge provides a logical starting point for identifying new targets.
Future research should involve screening this compound against a wide array of biological targets. Phenotypic screening against panels of human cancer cell lines, such as the NCI-60 panel, could reveal selective cytotoxicity and point towards novel anticancer mechanisms. nih.govheteroletters.org Subsequent target deconvolution studies, using techniques like chemical proteomics or genetic screening, would be essential to identify the specific proteins or pathways being modulated. Given the structural similarity to known kinase inhibitors, screening against a comprehensive kinase panel could uncover novel inhibitory activities relevant to oncology or inflammatory diseases. researchgate.netbiruni.edu.tr
Rational Design and Synthesis of Highly Selective and Potent Analogues
Rational drug design is a cornerstone of modern medicinal chemistry, aiming to optimize a lead compound's interaction with its biological target. Starting with the this compound core, future efforts will focus on systematic structural modifications to enhance potency and selectivity. Structure-activity relationship (SAR) studies will be crucial, where modifications at various positions of the molecule are correlated with changes in biological activity. nih.gov
For instance, the acetyl group at the 3-position can be modified to explore interactions with different pockets of a target's active site. It could be converted to other functional groups, such as oximes, hydrazones, or elongated alkyl chains, to probe for additional binding interactions. acs.org Substitutions on the thiazole or imidazole (B134444) rings could influence the molecule's electronic properties and steric profile, leading to improved target engagement and selectivity. nih.gov Computational methods, including molecular docking, can be used to predict how these new analogues bind to known targets, helping to prioritize the synthesis of the most promising compounds. nih.govuantwerpen.be
| Compound Class | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| Benzo[d]imidazo[5,1-b]thiazoles | Phosphodiesterase 10A (PDE10A) Inhibition | Identified potent analogues with CNS penetrability and efficacy in psychosis models. | nih.gov |
| Imidazo[2,1-b]thiazole-benzimidazole conjugates | Anticancer (Tubulin Polymerization) | Compound 7 found to bind at the interface of α- and β-tubulin, stabilized by hydrogen bonds. | nih.gov |
| Imidazo[2,1-b]thiazole derivatives | Anticancer (Melanoma) | Compounds 26 and 27 showed sub-micromolar IC50 values against multiple melanoma cell lines. | nih.gov |
| Imidazo[2,1-b]thiazole carboxamides | Antitubercular (Pantothenate Synthetase) | Molecular docking studies suggested pantothenate synthetase of M. tuberculosis as a putative target. | uantwerpen.benih.gov |
Development of Advanced In Vitro and In Vivo (Non-human) Efficacy Models for Biological Screening
To effectively evaluate the therapeutic potential of new this compound analogues, sophisticated and relevant biological screening models are essential. Standard in vitro methods include cell proliferation assays (e.g., MTT assay) against cancer cell lines and antimicrobial susceptibility testing (e.g., broth microdilution) to determine Minimum Inhibitory Concentrations (MICs). plos.orgnih.gov
Future research should move towards more advanced models that better replicate human physiology and disease states. This includes the use of three-dimensional (3D) cell cultures, such as spheroids or organoids, which more accurately mimic the tumor microenvironment. For infectious diseases, evaluating compounds against intracellular pathogens within host cells (e.g., macrophages infected with Mycobacterium tuberculosis) provides a more relevant assessment of efficacy. nih.gov
For in vivo (non-human) testing, established models such as xenografts, where human tumors are grown in immunocompromised mice, are critical for evaluating anticancer activity. acs.org Similarly, murine infection models, like the MRSA skin infection model, are used to assess antibacterial efficacy topically or systemically. plos.org The development of new animal models, perhaps using genetic engineering to better represent specific human diseases, will be vital for the preclinical validation of novel this compound-based drug candidates.
Integration of Combinatorial Chemistry and High-Throughput Screening for Library Generation
To fully explore the chemical space around the this compound scaffold, modern drug discovery relies on the integration of combinatorial chemistry with high-throughput screening (HTS). Combinatorial chemistry allows for the rapid synthesis of a large number of diverse but structurally related molecules, known as a chemical library. nih.gov
Techniques like solid-phase synthesis are particularly well-suited for creating such libraries, as multiple reactions can be run in parallel with simplified purification. mdpi.com A virtual combinatorial library can first be designed to cover a wide range of physicochemical properties (e.g., size, lipophilicity, substitution patterns). researchgate.net Following synthesis, HTS platforms can rapidly screen thousands of these compounds against a specific biological target or in a cell-based assay. This synergy between synthesis and screening dramatically accelerates the identification of "hit" compounds with desired biological activity, which can then be selected for further optimization in the drug discovery pipeline. mdpi.com
Application in Agrochemicals (e.g., Fungicides) and Veterinary Medicine
The imidazo[5,1-b]thiazole scaffold has already shown significant promise in the field of agrochemicals. Recent studies have detailed the design and synthesis of derivatives containing a pyrazole ring that exhibit potent antifungal activity against plant pathogens like Sclerotinia sclerotiorum. researchgate.net This provides a strong rationale for screening this compound and its analogues against a broad panel of fungi that threaten agricultural production. The mechanism of action, which may involve disruption of the fungal cell membrane, warrants further investigation. researchgate.net
In veterinary medicine, the related imidazo[2,1-b]thiazole derivative, Levamisole, is a well-known anthelmintic agent used to treat parasitic worm infections in livestock. nih.gov This precedent suggests that libraries based on this compound should be evaluated for antiparasitic activity against a range of pathogens relevant to animal health, including nematodes, trematodes, and protozoa. mdpi.com
The table below summarizes the antifungal activity of selected imidazo[5,1-b]thiazole derivatives against various plant pathogens.
| Compound | Target Pathogen | EC50 (mg L-1) | Reference Fungicide (Boscalid) EC50 (mg L-1) | Reference |
|---|---|---|---|---|
| 4f | Sclerotinia sclerotiorum | 0.98 | 0.82 | researchgate.net |
| 18f | Sclerotinia sclerotiorum | 0.95 | 0.82 | researchgate.net |
Leveraging Artificial Intelligence and Machine Learning in Structure-Based Drug Design for this compound Analogues
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug design. nih.gov These computational tools can be powerfully applied to accelerate the development of novel this compound analogues. ML models, such as graph neural networks, can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel, unsynthesized compounds. nih.govastrazeneca.com This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing.
In the context of structure-based drug design, AI algorithms can analyze the 3D structure of a biological target and design novel molecules that fit perfectly into its binding site—a process known as de novo design. harvard.edu ML can also build robust quantitative structure-activity relationship (QSAR) models, which mathematically correlate specific structural features with biological activity. mdpi.com By applying these AI and ML techniques, researchers can more efficiently navigate the complex chemical space, leading to the faster and more cost-effective design of highly potent and selective analogues of this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-acetylimidazo[5,1-b]thiazole, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : A common approach involves cyclocondensation reactions using thiosemicarbazides or substituted aldehydes with acetic acid as a catalyst under reflux conditions. For example, substituted benzaldehydes can react with aminotriazole derivatives in ethanol under acidic catalysis (glacial acetic acid) to form imidazo-thiazole scaffolds . Optimization may include adjusting molar ratios, solvent selection (e.g., ethanol vs. DMF), and reaction time (typically 4–6 hours). Monitoring via TLC and purification by column chromatography ensures reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and acetyl group integration. Mass spectrometry (HRMS/ESI-MS) validates molecular weight, while FT-IR identifies functional groups (e.g., C=O stretch of the acetyl moiety at ~1700 cm⁻¹). X-ray crystallography, when feasible, provides definitive structural confirmation .
Q. How are preliminary biological activities of this compound derivatives screened?
- Methodological Answer : Initial screening often involves in vitro assays against target enzymes (e.g., 5-lipoxygenase, EGFR kinase) or cellular models (e.g., RAW264.7 macrophages for anti-inflammatory activity). For example, LPS-induced cytokine (TNF-α, IL-6) suppression in macrophages can be quantified via ELISA, while NO production is measured using Griess reagent .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : SAR analysis involves systematic substitution at key positions (e.g., C-5, C-6) with electron-withdrawing/donating groups. For instance, introducing halogens (Br/Cl) at C-5 improves enzyme inhibition (e.g., 15-lipoxygenase) by enhancing electrophilicity . Computational tools (e.g., molecular docking with AutoDock Vina) predict binding affinities to targets like RSK2 kinase or 5-lipoxygenase .
Q. What strategies address contradictory bioactivity data in imidazo[5,1-b]thiazole derivatives across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell permeability, serum interference) or off-target effects. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular). For example, a compound showing 89% 5-lipoxygenase inhibition in vitro but limited cellular activity may require prodrug modification or formulation optimization to enhance bioavailability .
Q. How can green chemistry principles improve the scalability of this compound synthesis?
- Methodological Answer : Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) achieves high yields (90–96%) with minimal waste. Microwave-assisted synthesis reduces reaction times (from hours to minutes) and energy consumption, as demonstrated in thiazole derivatization .
Q. What in silico and in vitro models are suitable for predicting the pharmacokinetic profile of this compound derivatives?
- Methodological Answer : Use SwissADME or pkCSM to predict logP, solubility, and CYP450 interactions. In vitro Caco-2 cell assays assess intestinal absorption, while hepatic microsomal stability tests evaluate metabolic resistance. For CNS-targeted derivatives, parallel artificial membrane permeability assays (PAMPA-BBB) predict blood-brain barrier penetration .
Q. How do structural modifications influence the selectivity of this compound derivatives toward cancer vs. non-cancer cells?
- Methodological Answer : Introducing pyrazole or indole moieties enhances selectivity by targeting cancer-specific pathways (e.g., ferroptosis in RAW264.7 cells). Cytotoxicity profiling across cell lines (e.g., MCF-7 vs. HEK293) identifies selective agents. For example, derivatives with bulkier substituents show reduced off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
